

# R-10015: A Comprehensive Kinase Selectivity Profile

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## Compound of Interest

Compound Name: R-10015

Cat. No.: B2676175

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## Introduction

**R-10015** is a potent small molecule inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics.[1][2] Its ability to modulate the phosphorylation of cofilin, the primary substrate of LIMK1, has positioned it as a valuable tool for studying cellular processes involving actin polymerization and as a potential therapeutic agent in various diseases, including viral infections.[2][3] Understanding the selectivity of **R-10015** across the human kinome is paramount for its development and application as a specific chemical probe or therapeutic candidate. This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of **R-10015**, detailed experimental methodologies for kinase activity assessment, and a visualization of the relevant signaling pathway.

## Kinase Selectivity Profile of R-10015

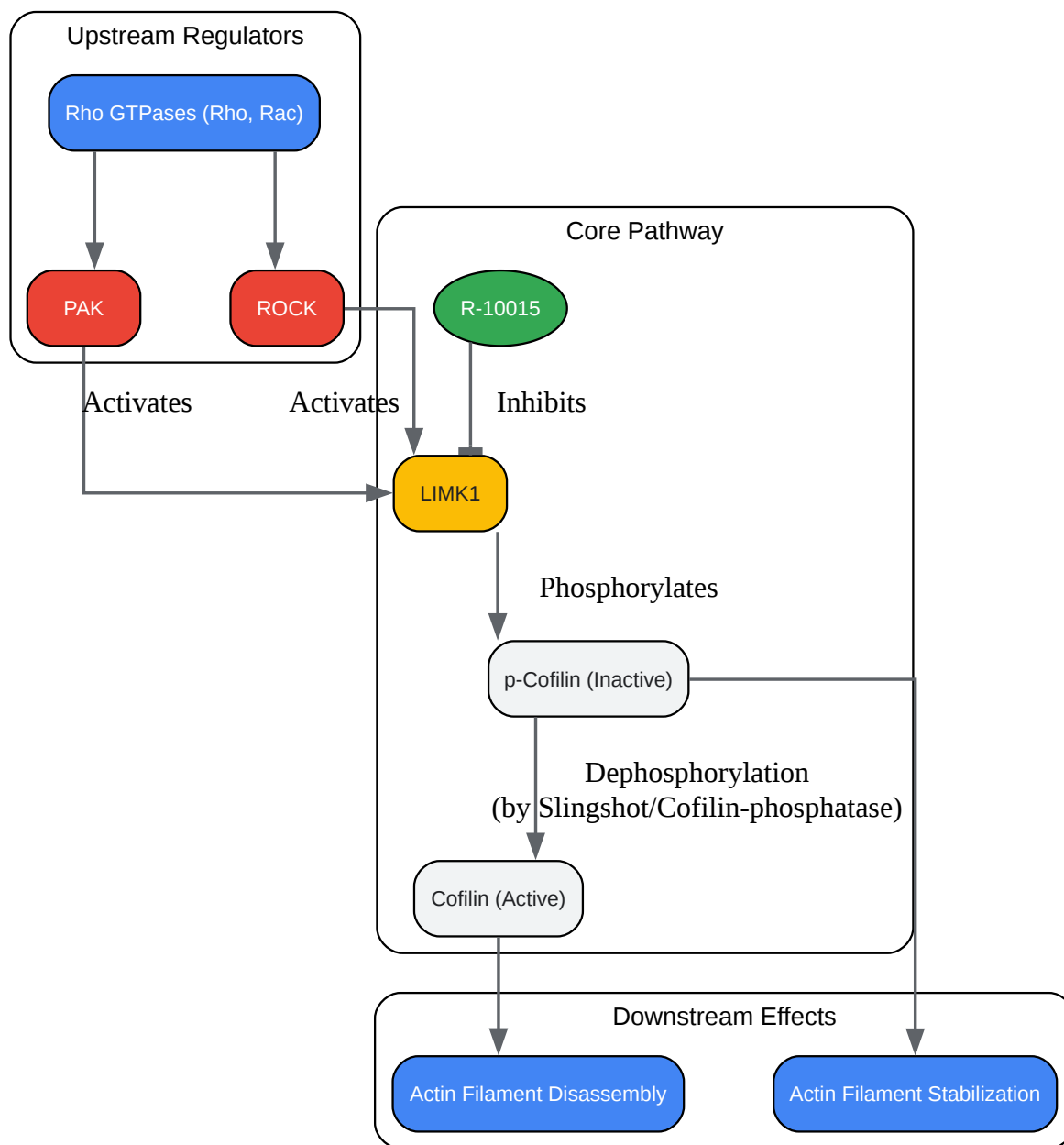
The selectivity of **R-10015** has been assessed against a panel of 62 kinases to determine its activity against off-target kinases. The primary screening was conducted at a concentration of 1  $\mu$ M. The data reveals that **R-10015** is a highly selective inhibitor of LIMK1 with an IC<sub>50</sub> of 38 nM.[1][2] The broader kinase profiling indicates that at a concentration of 1  $\mu$ M, **R-10015** exhibits strong inhibition ( $\geq 90\%$ ) of only two other kinases, LRRK2 and p70S6K. Moderate inhibition was observed against a small number of other kinases.[2]

Kinase Target	Percent Inhibition at 1 $\mu$ M R-10015	IC50 (nM)
LIMK1	-	38[1][2]
LRRK2	$\geq 90\%$ [2]	Not Reported
p70S6K	$\geq 90\%$ [2]	Not Reported
Protein Kinase A (PKA)	$\sim 76\%$ [2]	Not Reported
ROCK2	$\sim 70\%$ [2]	Not Reported
FLT3	$\sim 68\%$ [2]	Not Reported

Table 1: Quantitative summary of the kinase selectivity profile of **R-10015**. Data is derived from a cell-free kinase assay.[2]

## LIMK1 Signaling Pathway

LIMK1 is a crucial node in signaling pathways that regulate actin dynamics. It is primarily activated by p21-activated kinases (PAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs), which are themselves downstream of small GTPases such as Rac and Rho. Upon activation, LIMK1 phosphorylates cofilin on Serine-3, leading to its inactivation. Inactivated cofilin can no longer bind to and depolymerize F-actin, resulting in the stabilization and accumulation of actin filaments. **R-10015** directly inhibits LIMK1, thereby preventing cofilin phosphorylation and promoting actin filament disassembly. Studies have shown that **R-10015** does not inhibit the upstream kinases of LIMK, such as PAK2.[2]



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LIMK1 Signaling Pathway and the inhibitory action of **R-10015**.

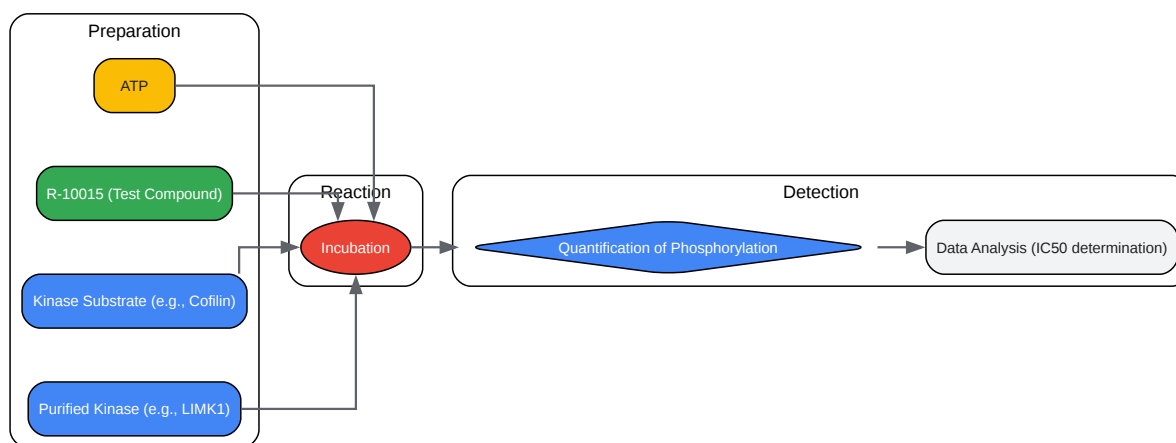
## Experimental Protocols

The determination of the kinase selectivity profile of **R-10015** involves robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in such evaluations.

## In Vitro Kinase Inhibition Assay (Cell-Free)

This assay is designed to measure the direct inhibition of a purified kinase by a test compound.

Workflow:



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## References

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